Melampodin B acetate
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Overview
Description
Melampodin B acetate is a sesquiterpene lactone derived from the plant Melampodium leucanthum. This compound is part of a class of natural products known for their diverse biological activities, including cytotoxic and antimitotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melampodin B acetate can be isolated from the aerial parts of Melampodium leucanthum. The isolation process involves extraction with dichloromethane followed by chromatographic purification . The structure of this compound has been elucidated using spectral methods such as nuclear magnetic resonance (NMR) and mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale isolation and synthesis from natural sources .
Chemical Reactions Analysis
Types of Reactions
Melampodin B acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological properties .
Common Reagents and Conditions
Oxidation: Peracid oxidation is commonly used to introduce epoxide groups into the structure.
Reduction: Reducing agents such as sodium borohydride can be used to reduce carbonyl groups.
Substitution: Various nucleophiles can be used to substitute functional groups in the compound.
Major Products Formed
The major products formed from these reactions include epoxides, reduced alcohols, and substituted derivatives, which are useful for further biological and chemical studies .
Scientific Research Applications
Melampodin B acetate has several scientific research applications:
Mechanism of Action
Melampodin B acetate exerts its effects primarily by inhibiting mitotic spindle function. This inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately causing cell death . The compound’s cytotoxic effects are likely due to its ability to disrupt microtubule dynamics, which are crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
- Leucanthin A
- Leucanthin B
- Melampodin A acetate
- 3α-Hydroxyenhydrin
Uniqueness
Melampodin B acetate is unique due to its specific structural features, such as the presence of a 4,5-cis-9,10-trans-germacranolide framework . This structure contributes to its distinct biological activities compared to other similar sesquiterpene lactones .
Properties
CAS No. |
51212-98-7 |
---|---|
Molecular Formula |
C19H20O8 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(7Z)-11-acetyloxy-3-methylidene-4,13-dioxo-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-7,12(15)-dien-8-yl]methyl acetate |
InChI |
InChI=1S/C19H20O8/c1-9-17-15(26-18(9)22)6-12(8-24-10(2)20)4-5-14(25-11(3)21)13-7-16(17)27-19(13)23/h6-7,14-17H,1,4-5,8H2,2-3H3/b12-6- |
InChI Key |
OGRMZEFFIFTCNB-SDQBBNPISA-N |
Isomeric SMILES |
CC(=O)OC/C/1=C\C2C(C3C=C(C(CC1)OC(=O)C)C(=O)O3)C(=C)C(=O)O2 |
Canonical SMILES |
CC(=O)OCC1=CC2C(C3C=C(C(CC1)OC(=O)C)C(=O)O3)C(=C)C(=O)O2 |
Origin of Product |
United States |
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